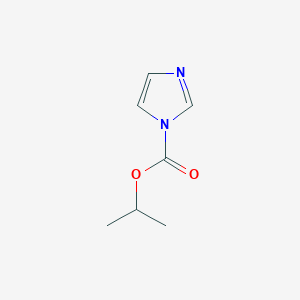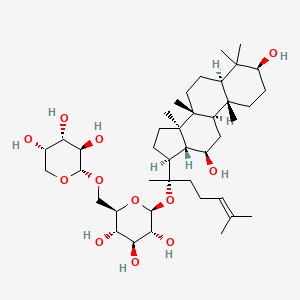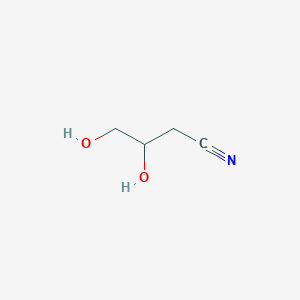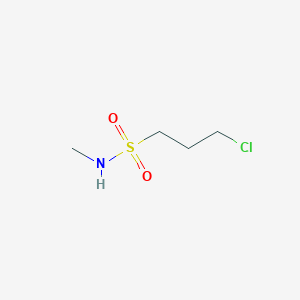
2-Iodo-n-methylacetamide
Vue d'ensemble
Description
2-Iodo-n-methylacetamide is an organic compound with the molecular formula C3H6INO It is a derivative of acetamide, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group and one of the hydrogen atoms on the carbon is replaced by an iodine atom
Mécanisme D'action
Target of Action
n-Methyliodoacetamide is a compound that has been used in research, particularly in the field of proteomics . . It’s worth noting that compounds with similar structures, such as N-Methyl-D-aspartate (NMDA), have been found to interact with NMDA receptors in the brain . These receptors play a crucial role in synaptic plasticity and memory function .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of alkylation . Alkylation typically involves the transfer of an alkyl group from one molecule to another, which can significantly alter the function and activity of the target molecule .
Biochemical Pathways
For instance, NMDA receptor antagonists have been found to affect glutamate signaling pathways, which play a crucial role in neuronal communication and memory formation .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its potential interaction with nmda receptors, it could potentially influence neuronal communication and memory formation .
Action Environment
The action, efficacy, and stability of n-Methyliodoacetamide could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature . .
Analyse Biochimique
Biochemical Properties
n-Methyliodoacetamide plays a significant role in biochemical reactions, primarily through its interaction with thiol groups in proteins. It acts as an alkylating agent, modifying cysteine residues in proteins by forming S-carboxyamidomethylcysteine. This modification can inhibit the activity of enzymes that rely on free thiol groups for their catalytic function. For example, n-Methyliodoacetamide is known to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by modifying its active site cysteine residue . This interaction is crucial for studying the enzyme’s role in glycolysis and other metabolic pathways.
Cellular Effects
n-Methyliodoacetamide has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to a decrease in cellular ATP levels. This inhibition is primarily due to the modification of GAPDH, a key enzyme in the glycolytic pathway . Additionally, n-Methyliodoacetamide can deplete cellular glutathione (GSH) levels, affecting the cell’s redox state and leading to oxidative stress. This compound also impacts cell signaling pathways and gene expression by modifying proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of n-Methyliodoacetamide involves its ability to form covalent bonds with thiol groups in proteins. This alkylation reaction results in the modification of cysteine residues, leading to the inhibition or activation of enzyme activity. For instance, the inhibition of GAPDH by n-Methyliodoacetamide occurs through the formation of a covalent bond with the enzyme’s active site cysteine . This modification prevents the enzyme from participating in glycolysis, thereby reducing ATP production and affecting cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Methyliodoacetamide can change over time. The compound’s stability and degradation are important factors to consider. n-Methyliodoacetamide is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to n-Methyliodoacetamide can lead to sustained inhibition of glycolysis and depletion of GSH levels, resulting in prolonged oxidative stress and potential cell death .
Dosage Effects in Animal Models
The effects of n-Methyliodoacetamide vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, n-Methyliodoacetamide can lead to widespread inhibition of thiol-containing enzymes, resulting in severe metabolic disturbances and potential toxicity. Studies have shown that high doses of n-Methyliodoacetamide can cause liver and kidney damage in animal models, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
n-Methyliodoacetamide is involved in several metabolic pathways, primarily through its interaction with thiol-containing enzymes. By inhibiting GAPDH, n-Methyliodoacetamide disrupts the glycolytic pathway, leading to a decrease in ATP production and an accumulation of upstream metabolites . This disruption can affect other metabolic pathways that rely on glycolysis for energy production, such as the pentose phosphate pathway and the tricarboxylic acid cycle.
Transport and Distribution
Within cells, n-Methyliodoacetamide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. For example, n-Methyliodoacetamide can accumulate in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Its distribution within tissues can also vary, depending on factors such as blood flow and tissue permeability.
Subcellular Localization
n-Methyliodoacetamide primarily localizes to the cytoplasm, where it exerts its effects on thiol-containing enzymes and proteins. The compound can also be found in other subcellular compartments, such as the mitochondria and the endoplasmic reticulum, depending on its interactions with specific targeting signals and post-translational modifications . The subcellular localization of n-Methyliodoacetamide is crucial for understanding its role in cellular metabolism and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodo-n-methylacetamide can be synthesized through the iodination of n-methylacetamide. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where n-methylacetamide is reacted with iodine and an oxidizing agent in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-n-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to n-methylacetamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of n-methylacetamide derivatives.
Reduction: Formation of n-methylacetamide.
Oxidation: Formation of n-methylacetamide or acetic acid derivatives.
Applications De Recherche Scientifique
2-Iodo-n-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylacetamide: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodoacetamide: Similar structure but without the methyl group on the nitrogen, affecting its chemical properties and reactivity.
N,N-dimethylacetamide: Contains two methyl groups on the nitrogen, altering its solubility and reactivity compared to 2-Iodo-n-methylacetamide.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical properties and reactivity. The iodine atom makes it a versatile intermediate for further chemical modifications, while the methyl group enhances its stability and solubility in organic solvents.
Propriétés
IUPAC Name |
2-iodo-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6INO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWCZGHGXWGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83487-42-7 | |
| Record name | 2-iodo-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol](/img/structure/B3430464.png)
acetic acid](/img/structure/B3430494.png)
